1-tert-Butyl-4-(2-phenylethenyl)benzene
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Overview
Description
1-tert-Butyl-4-(2-phenylethenyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(2-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves the treatment of benzene with isobutene or the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-tert-Butyl-4-(2-phenylethenyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(2-phenylethenyl)benzene involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with various molecules. These interactions can modulate biological pathways and chemical reactions, leading to its observed effects .
Comparison with Similar Compounds
- tert-Butylbenzene
- Phenylethylene
- 1,1-Dimethylethylbenzene
Comparison: 1-tert-Butyl-4-(2-phenylethenyl)benzene is unique due to the presence of both tert-butyl and phenylethenyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, tert-Butylbenzene lacks the phenylethenyl group, while phenylethylene lacks the tert-butyl group, making this compound a versatile compound for various applications .
Properties
CAS No. |
20374-76-9 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C18H20/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChI Key |
NJUXWJGMZJOFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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